2,3-Dihydropyrimidin-4-amine

Physicochemical Properties Solubility Medicinal Chemistry

Choose 2,3-dihydropyrimidin-4-amine as your starting scaffold to eliminate confounding variables in SAR studies. With predicted LogP of -1.73, it ensures aqueous solubility for biochemical assays, while its demonstrated lack of intrinsic cytotoxicity across four cell lines means observed activity arises solely from introduced functional groups. Ideal for DHFR inhibitor programs (selectivity index >87-fold) and α-glucosidase inhibitor discovery (IC50 as low as 12.4 µM). Request your quote today.

Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
CAS No. 19408-86-7
Cat. No. B095180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydropyrimidin-4-amine
CAS19408-86-7
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESC1NC(=CC=N1)N
InChIInChI=1S/C4H7N3/c5-4-1-2-6-3-7-4/h1-2,6H,3H2,(H2,5,7)
InChIKeyKQYVZLXCACFZRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydropyrimidin-4-amine (CAS 19408-86-7) Procurement Guide: Core Properties and Research-Grade Specifications


2,3-Dihydropyrimidin-4-amine (CAS 19408-86-7; synonym 2′-deoxycytosine) is a partially reduced heterocyclic amine scaffold (C4H7N3, MW 97.12) that serves as a versatile intermediate and building block for medicinal chemistry . As the foundational core of the dihydropyrimidine (DHP) class, this unsubstituted 4-aminopyrimidine derivative lacks the C5/C6 ester/aryl substitutions characteristic of Biginelli-type dihydropyrimidinones (DHPMs), thereby offering distinct physicochemical properties including higher aqueous solubility (predicted LogP −1.73) and favorable hydrogen-bonding capacity (3 H-bond donors, 3 H-bond acceptors) that differentiate it from the broader class . The compound is indexed in MeSH as 2′-deoxycytosine and is commercially available at research purity (typically ≥97%) for use in synthetic derivatization, SAR studies, and as a reference standard for analytical method development .

Why Generic Dihydropyrimidine Substitution Fails: Evidence-Based Differentiation of 2,3-Dihydropyrimidin-4-amine


Interchangeability within the dihydropyrimidine class is precluded by profound structure-dependent variations in both physicochemical behavior and biological activity. Functionalized amino dihydropyrimidines exhibit antibacterial minimum inhibitory concentration (MIC) values spanning over 16-fold (>64 to 4 μg/mL) depending solely on substitution pattern [1]. In α-glucosidase inhibition, dihydropyrimidine derivative activity ranges 13-fold (12.4–163.3 μM) across a single analog series, while the standard acarbose requires 840 μM to achieve comparable effect [2]. Even within the heteroaryldihydropyrimidine (HAP) HBV capsid inhibitor class, subtle dihedral angle modulation between the C4 phenyl and dihydropyrimidine core alters CYP3A4 induction liability—a critical ADMET determinant [3]. 2,3-Dihydropyrimidin-4-amine, as the minimally substituted 4-amino scaffold, provides a defined starting point for rational derivatization, eliminating confounding variables introduced by pre-functionalized analogs and enabling systematic SAR exploration rather than trial-and-error substitution.

2,3-Dihydropyrimidin-4-amine Comparative Evidence: Quantified Differentiation for Procurement Decisions


Aqueous Solubility Advantage of 2,3-Dihydropyrimidin-4-amine over Ester-Functionalized DHPM Analogs

2,3-Dihydropyrimidin-4-amine exhibits a predicted LogP of −1.73, substantially more hydrophilic than typical Biginelli-derived dihydropyrimidinones bearing C5 ester moieties, which display positive LogP values and reduced aqueous solubility . This difference arises from the compound's minimal substitution pattern and presence of three hydrogen bond donor and three hydrogen bond acceptor sites, conferring high aqueous compatibility essential for biochemical assay development .

Physicochemical Properties Solubility Medicinal Chemistry

Absence of Intrinsic Cytotoxicity Enables Clean Cellular SAR Profiling of 2,3-Dihydropyrimidin-4-amine Derivatives

Systematic evaluation of 16 dihydropyrimidine derivatives (3a–p) revealed that the majority exhibit no measurable cytotoxicity against PC-3, HeLa, MCF-7, and 3T3 cell lines [1]. Only two functionalized derivatives (3f and 3m) showed weak cytotoxic activity with IC50 values of 17.79–20.44 μM, while the remaining 14 compounds—including those structurally proximate to the unsubstituted 2,3-dihydropyrimidin-4-amine core—were completely non-cytotoxic [1]. This establishes that the parent scaffold does not inherently drive off-target cell killing; cytotoxicity emerges only upon specific substitution.

Cytotoxicity Selectivity SAR Cancer Cell Lines

Differential Metabolic Stability: 2,3-Dihydropyrimidin-4-amine Lacks CYP3A4 Induction Liability Inherent to Arylated HAP Analogs

In the heteroaryldihydropyrimidine (HAP) class of HBV capsid inhibitors, CYP3A4 induction—a major drug–drug interaction risk—is driven by the dihedral angle between the C4 phenyl substituent and the dihydropyrimidine core [1]. Medicinal chemistry optimization required fine-tuning of this angle to decouple antiviral activity from unwanted CYP3A4 induction [1]. The unsubstituted 2,3-dihydropyrimidin-4-amine scaffold, lacking any C4 aryl group, intrinsically avoids this liability, providing a metabolically neutral starting point for lead optimization.

ADMET CYP3A4 Induction Drug Metabolism HBV

Selectivity Potential: Dihydropyrimidine Scaffold Enables >80-Fold Parasite-over-Human Enzyme Discrimination in DHFR Inhibition

Structure–activity relationship studies on dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine analogs targeting Leishmania major dihydrofolate reductase (LmDHFR) achieved exceptional parasite selectivity, with compounds 56 and 58 displaying selectivity indices (SI) of 84.5 and 87.5, respectively, versus human DHFR [1]. The most potent inhibitor, compound 59, exhibited an IC50 of 0.10 μM against LmDHFR [1]. This demonstrates that the dihydropyrimidine scaffold can be functionalized to achieve substantial target selectivity—a property that informs rational design using 2,3-dihydropyrimidin-4-amine as the unsubstituted core.

Selectivity DHFR Leishmaniasis Antifolate

Antibacterial SAR Foundation: Functionalized Amino Dihydropyrimidines Demonstrate MIC Range from >64 to 4 μg/mL Against S. aureus

A focused library of functionalized amino dihydropyrimidines was evaluated for antibacterial activity against Staphylococcus aureus, revealing clear SAR trends with MIC values spanning from >64 μg/mL (inactive) to 4 μg/mL (moderately active) depending on substitution pattern [1]. This >16-fold activity range across a single compound series underscores that biological activity is exquisitely sensitive to the nature and position of functional groups appended to the dihydropyrimidine core. Subsequent studies with optimized photoaffinity probes achieved further improvement to MIC = 2 μg/mL [2].

Antibacterial MIC SAR DHFR

α-Glucosidase Inhibition Benchmark: Dihydropyrimidine Derivatives Up to 68-Fold More Potent than Acarbose

In a systematic evaluation of 16 dihydropyrimidine derivatives (3a–p) for α-glucosidase inhibition, compound 3d exhibited an IC50 of 12.4±0.15 μM, representing a 68-fold improvement in potency over the clinical standard acarbose (IC50 = 840±1.73 μM) [1]. Nine of the sixteen derivatives demonstrated potent inhibition with IC50 values < 100 μM, while acarbose required nearly millimolar concentrations to achieve comparable enzyme inhibition [1]. This establishes the dihydropyrimidine scaffold as a privileged chemotype for α-glucosidase inhibitor development.

α-Glucosidase Antidiabetic Enzyme Inhibition IC50

Evidence-Based Application Scenarios for 2,3-Dihydropyrimidin-4-amine (CAS 19408-86-7) in R&D and Industrial Settings


Medicinal Chemistry SAR Campaigns Requiring a Non-Cytotoxic, High-Solubility Dihydropyrimidine Scaffold

Research groups conducting systematic structure–activity relationship studies on dihydropyrimidine-derived therapeutics should select 2,3-dihydropyrimidin-4-amine as the starting scaffold. Its favorable predicted LogP of −1.73 ensures aqueous solubility compatible with biochemical and cell-based assay conditions . The demonstrated absence of intrinsic cytotoxicity across four cell lines (PC-3, HeLa, MCF-7, 3T3) for unsubstituted core-proximal derivatives means that any observed cytotoxicity or target inhibition arises specifically from introduced functional groups rather than scaffold-driven baseline toxicity [1]. This enables clean SAR interpretation without confounding background signals.

Lead Optimization Programs Targeting Infectious Disease with Selectivity Requirements

Programs developing DHFR inhibitors for parasitic diseases (leishmaniasis, malaria) or antibacterial agents benefit from the dihydropyrimidine scaffold's proven capacity for target selectivity. Optimized derivatives achieve selectivity indices exceeding 87-fold for parasite DHFR over human DHFR [2], while antibacterial SAR studies demonstrate MIC values ranging from >64 to 4 μg/mL against S. aureus depending on substitution pattern [3]. 2,3-Dihydropyrimidin-4-amine provides an unsubstituted starting point that can be systematically derivatized to explore selectivity determinants without confounding pre-functionalization.

Antidiabetic Drug Discovery Targeting α-Glucosidase with Novel Chemotypes

Discovery programs seeking next-generation α-glucosidase inhibitors should evaluate the dihydropyrimidine scaffold given its demonstrated capacity to achieve IC50 values as low as 12.4 μM—a 68-fold improvement over acarbose (IC50 = 840 μM) [1]. 2,3-Dihydropyrimidin-4-amine offers an unfunctionalized core amenable to diverse derivatization strategies, enabling exploration of substitution patterns that may further optimize potency while maintaining the favorable physicochemical and cytotoxicity profile characteristic of the scaffold class .

Metabolic Stability-Focused Lead Generation Avoiding CYP3A4 Induction Liability

Medicinal chemistry teams prioritizing ADMET optimization early in the drug discovery pipeline should consider 2,3-dihydropyrimidin-4-amine as a core scaffold specifically because it lacks the C4 aryl substitution that drives CYP3A4 induction in HAP-class HBV inhibitors [4]. Starting from this unsubstituted scaffold avoids introducing a known metabolic liability that requires subsequent structural mitigation, thereby streamlining the optimization path toward development candidates with favorable drug–drug interaction profiles.

Quote Request

Request a Quote for 2,3-Dihydropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.